1,2-Dichloro-4-methoxy-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJTYLCUHUTYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dichloro 4 Methoxy 3 Nitrobenzene and Analogues
Strategies for the Construction of the Dichloro-methoxy-nitrobenzene Core
The assembly of the target molecule relies on fundamental aromatic substitution reactions, including nitration, nucleophilic aromatic substitution, and halogenation. The order and application of these reactions are critical for achieving the desired substitution pattern.
Nitration Reactions in Aromatic Systems
Nitration is a classic electrophilic aromatic substitution reaction essential for introducing a nitro (-NO₂) group onto an aromatic ring. The reaction typically involves a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
The directing effects of the substituents on the benzene (B151609) ring govern the position of the incoming nitro group. Halogens, such as chlorine, are deactivating yet ortho-, para-directing substituents. When nitrating dichlorobenzene isomers, the outcome is a mixture of products whose ratios depend on both electronic and steric factors.
Nitration of 1,2-dichlorobenzene (B45396) primarily yields 1,2-dichloro-4-nitrobenzene, where the nitro group adds at the para position relative to one of the chlorine atoms, which is less sterically hindered. A smaller amount of the 1,2-dichloro-3-nitrobenzene isomer is also formed. google.com The typical product ratio of 3,4-dichloro-1-nitrobenzene to 2,3-dichloro-1-nitrobenzene is approximately 8.2:1 when using a standard HNO₃/H₂SO₄ mixture. google.com However, modifying the reaction conditions, such as using a mixture of phosphoric and sulfuric acid, can alter this ratio to favor the 2,3-isomer. google.com
Nitration of 1,3-dichlorobenzene also yields a major product, 1,3-dichloro-4-nitrobenzene (2,4-dichloronitrobenzene), where nitration occurs at a position ortho to both chlorine atoms.
| Precursor | Major Nitration Product | Minor Nitration Product(s) | Typical Conditions |
|---|---|---|---|
| 1,2-Dichlorobenzene | 1,2-Dichloro-4-nitrobenzene | 1,2-Dichloro-3-nitrobenzene | HNO₃ / H₂SO₄ |
| 1,3-Dichlorobenzene | 1,3-Dichloro-4-nitrobenzene | 1,3-Dichloro-2-nitrobenzene, 1,3-Dichloro-5-nitrobenzene | HNO₃ / H₂SO₄ |
Introduction of Methoxy (B1213986) Group in Halonitrobenzenes
The introduction of a methoxy (-OCH₃) group onto an activated aromatic ring is commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction.
The SₙAr mechanism is distinct from electrophilic substitution. It requires the aromatic ring to be electron-deficient, a condition fulfilled by the presence of strong electron-withdrawing groups, typically a nitro group. quizlet.com For the reaction to proceed efficiently, the leaving group (usually a halide) must be positioned ortho or para to the electron-withdrawing group. quizlet.comlibretexts.org This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. quizlet.com Substitution at a position meta to the nitro group is significantly slower as it lacks this resonance stabilization. quizlet.com
A well-documented example is the reaction of 3,4-dichloronitrobenzene (B32671) (or 1,2-dichloro-4-nitrobenzene) with sodium methoxide (B1231860). In this reaction, the methoxide ion preferentially displaces the chlorine atom at the 4-position, which is para to the nitro group, rather than the chlorine at the 3-position (meta to the nitro group). quizlet.comstackexchange.comchegg.com
| Requirement | Description | Rationale |
|---|---|---|
| Electron-deficient Ring | Presence of strong electron-withdrawing groups (e.g., -NO₂). | Activates the ring for nucleophilic attack. |
| Good Leaving Group | Typically a halide (F, Cl, Br, I). | Can be displaced by the incoming nucleophile. |
| Correct Regiochemistry | Leaving group must be ortho or para to the activating group. | Enables resonance stabilization of the Meisenheimer complex intermediate. quizlet.comlibretexts.org |
Halogenation Approaches in Substituted Nitrobenzenes
The introduction of chlorine atoms onto a benzene ring that already contains other substituents is achieved through electrophilic aromatic halogenation. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a more potent electrophile. libretexts.org
The regiochemical outcome of the halogenation is determined by the directing effects of the existing substituents.
Methoxy Group (-OCH₃): A strongly activating, ortho-, para-director.
Nitro Group (-NO₂): A strongly deactivating, meta-director.
Multi-Step Synthesis Pathways to 1,2-Dichloro-4-methoxy-3-nitrobenzene
Based on the principles of regioselectivity, a logical synthetic route to this compound involves the nitration of a pre-formed dichloromethoxybenzene precursor. The most viable pathway starts with 3,4-dichloroanisole (also known as 1,2-dichloro-4-methoxybenzene). chemeo.com
The synthetic sequence is as follows:
Starting Material: 3,4-Dichloroanisole.
Reaction: Electrophilic Aromatic Nitration.
Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
In this reaction, the directing effects of the existing substituents guide the incoming nitronium ion (NO₂⁺).
The methoxy group at C-4 is strongly activating and directs ortho (to C-3 and C-5) and para (to C-1, which is blocked).
The chloro groups at C-1 and C-2 are deactivating but are also ortho-, para-directors.
The powerful activating and directing effect of the methoxy group is the dominant factor. It strongly activates the C-3 and C-5 positions for electrophilic attack. Of these, the C-3 position is also ortho to the chlorine at C-2, while the C-5 position is meta to the chlorine at C-2. The nitration therefore proceeds regioselectively at the C-3 position, which is strongly activated by the adjacent methoxy group, leading to the formation of the desired product, This compound .
This pathway is advantageous because it establishes the final substitution pattern in a single, regiocontrolled step, leveraging the strong directing influence of the methoxy group to overcome the more complex directing effects of the two chlorine atoms.
Sequential Functionalization Strategies
The synthesis of this compound necessitates a multi-step approach, as the directing effects of the substituents (chloro, methoxy, and nitro groups) on the aromatic ring must be carefully managed to achieve the desired substitution pattern. A plausible synthetic route begins with a less substituted benzene derivative, sequentially introducing the functional groups in a controlled manner.
A common strategy involves starting with a precursor like 1,2-dichlorobenzene. The nitration of 1,2-dichlorobenzene is a key step, which predominantly yields 1,2-dichloro-4-nitrobenzene due to the ortho, para-directing nature of the chloro substituents. wikipedia.org Subsequent methoxylation would then be required. However, the positions of the existing groups can deactivate the ring towards certain substitutions or lead to mixtures of isomers.
An alternative and often more regioselective strategy begins with an aniline (B41778) derivative, which allows for precise control over the substitution pattern. For instance, a related compound, 1-chloro-3-methoxy-2-nitrobenzene, is synthesized starting from 3-methoxy-2-nitro-phenylamine. chemicalbook.com This precursor undergoes a Sandmeyer reaction, where the amine group is converted to a diazonium salt and subsequently replaced by a chlorine atom. chemicalbook.com This highlights a powerful strategy where the amine group is used to direct other substituents before it is replaced.
The order of reactions is critical. For example, performing nitration before introducing other groups leverages the strong meta-directing effect of the nitro group, while introducing ortho, para-directing groups first will guide subsequent substitutions to different positions. libretexts.org The synthesis of complex substituted benzenes often requires a careful analysis of these directing effects to devise a successful reaction sequence. libretexts.org
Table 1: Plausible Sequential Functionalization Strategy
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 2,3-dichloroanisole | HNO₃/H₂SO₄ | This compound | Introduce the nitro group at the position directed by the chloro and methoxy groups. |
| Alternative Step 1 | 3,4-dichloroaniline | Ac₂O | 3,4-dichloroacetanilide | Protect the amine group and control reactivity. |
| Alternative Step 2 | 3,4-dichloroacetanilide | HNO₃/H₂SO₄ | 2-nitro-4,5-dichloroacetanilide | Nitration directed by the acetamido group. |
| Alternative Step 3 | 2-nitro-4,5-dichloroacetanilide | H₃O⁺, Heat | 2-nitro-4,5-dichloroaniline | Deprotection of the amine group. |
| Alternative Step 4 | 2-nitro-4,5-dichloroaniline | NaNO₂, H₂SO₄; then KI | 1,2-dichloro-4-iodo-5-nitrobenzene | Sandmeyer reaction to replace amino group with iodo group. |
This table presents hypothetical pathways based on standard organic synthesis principles.
Optimization of Synthetic Routes
Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield, developing effective purification methods to isolate the desired product from isomeric byproducts, and incorporating principles of green chemistry to ensure environmental sustainability.
Reaction Conditions and Yield Enhancement
Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates and yields. researchgate.net The rapid and uniform heating provided by microwaves can significantly reduce reaction times and improve the efficiency of nitration reactions. researchgate.net In one documented synthesis of a related compound, 1-chloro-3-methoxy-2-nitrobenzene, a yield of 66% was achieved under specific laboratory conditions involving a Sandmeyer reaction at controlled temperatures. chemicalbook.com Further optimization through high-throughput screening of catalysts, solvents, and temperature profiles could potentially increase this yield. beilstein-journals.org
Table 2: Factors Influencing Yield in Aromatic Nitration
| Parameter | Conventional Method | Optimized Method | Potential Impact on Yield |
|---|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ | N₂O₅, Ionic Liquid Nitrates orgchemres.orgresearchgate.net | Increased selectivity, reduced oxidation byproducts. |
| Catalyst | None (strong acid medium) | Solid acid catalysts (e.g., Zeolites) researchgate.net | Improved regioselectivity and easier separation. |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation researchgate.net | Reduced reaction time, potentially higher yield. |
| Temperature | High temperatures | Room temperature or slightly elevated | Minimized side reactions and decomposition. |
Purification Methodologies for Isomer Separation
The synthesis of polysubstituted benzenes frequently results in the formation of a mixture of regioisomers, which can be challenging to separate due to their similar physical properties. For instance, the nitration of dichlorobenzene can produce both 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene. wikipedia.org
Conventional purification techniques like fractional distillation can be difficult if the boiling points of the isomers are very close. google.com Therefore, more advanced methods are often required. One effective technique is selective adsorption using zeolites. M-type zeolites have been shown to selectively adsorb different dichloronitrobenzene isomers, allowing for their separation. google.com
Another approach involves chemical separation. A method described for separating m-dichlorobenzene involves preferential sulfonation of the meta isomer, which can then be separated and the dichlorobenzene regenerated. google.com While effective, this method uses harsh reagents. google.com Chromatographic methods, such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC), are also standard for separating isomeric mixtures at a laboratory scale. For separating stereoisomers (which is not applicable here), chiral stationary phases are used, but for regioisomers, standard achiral phases are effective. diva-portal.org
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and the reduction of environmental impact. nih.gov The principles of green chemistry can be applied to the synthesis of this compound to make the process more eco-friendly.
A key target for green innovation is the nitration step. Traditional nitration with mixed acids generates significant amounts of acidic waste. researchgate.net Greener alternatives include:
Solid Acid Catalysts: Using reusable solid acid catalysts, such as zeolites or sulfated zirconia, can replace corrosive liquid acids like sulfuric acid. researchgate.net These catalysts can be easily filtered off and reused, minimizing waste.
Alternative Nitrating Agents: The use of cleaner nitrating agents like dinitrogen pentoxide (N₂O₅) or metal nitrates can offer more selective and environmentally benign processes. researchgate.netorganic-chemistry.org
Solvent Choice: Replacing volatile and hazardous organic solvents with greener alternatives is a core principle. Water is an ideal green solvent, and some nitration reactions can be performed in aqueous media or under solvent-free conditions. nih.govgoogle.com
Energy Efficiency: As mentioned, microwave-assisted reactions can reduce energy consumption by shortening reaction times. researchgate.net Photochemical methods, using light to drive the reaction, also represent a green approach to aromatic nitration. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made safer, more efficient, and more environmentally sustainable.
Reactivity and Mechanistic Studies of 1,2 Dichloro 4 Methoxy 3 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The SNAr mechanism typically involves a two-step process: the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (known as a Meisenheimer complex), followed by the departure of the leaving group. nih.govyoutube.com The presence of the nitro group makes 1,2-dichloro-4-methoxy-3-nitrobenzene a suitable substrate for such reactions.
Displacement of Halogen Atoms by Oxygen-based Nucleophiles
Oxygen-based nucleophiles, such as hydroxide (B78521) ions and alkoxides, readily react with activated aryl halides. In the case of this compound, these nucleophiles can displace one of the chlorine atoms to form phenols or aryl ethers, respectively. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield a methoxy-substituted product. chegg.comchegg.com
Influence of Substituent Effects on Reactivity (Nitro and Methoxy (B1213986) Groups)
The rate and feasibility of SNAr reactions are profoundly affected by the substituents on the aromatic ring. libretexts.org
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. minia.edu.egbyjus.com Its presence deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. libretexts.orgquora.com By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. libretexts.orgstackexchange.com In this compound, the nitro group is ortho to both chlorine atoms at positions 1 and 2, providing strong activation for nucleophilic attack at these sites. reddit.com
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is electron-withdrawing by induction but electron-donating by resonance due to the lone pairs on the oxygen atom. minia.edu.eg In electrophilic aromatic substitution, the resonance effect dominates, making it an activating, ortho-para directing group. libretexts.org However, in nucleophilic aromatic substitution, its effect is more complex. While its inductive effect can slightly enhance reactivity, its strong resonance-donating effect can destabilize the anionic Meisenheimer intermediate if it is ortho or para to the site of attack.
| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |
|---|---|---|---|---|
| Nitro (-NO₂) | 3 | Strongly withdrawing | Strongly withdrawing | Strongly Activating (Ortho/Para) |
| Methoxy (-OCH₃) | 4 | Weakly withdrawing | Strongly donating | Complex/Modulating |
| Chlorine (-Cl) | 1, 2 | Strongly withdrawing | Weakly donating | Leaving Group/Weakly Activating |
Regioselectivity in Halogen Displacement
When an activated aromatic ring possesses multiple potential leaving groups, the position of nucleophilic attack is determined by the relative stability of the possible Meisenheimer complex intermediates. In this compound, the nucleophile can attack either C-1 or C-2, leading to the displacement of the corresponding chlorine atom.
The key to predicting the outcome lies in the ability of the substituents to stabilize the intermediate. The nitro group at C-3 is ortho to both C-1 and C-2, and thus provides powerful resonance stabilization for attack at either position. reddit.com The deciding factor is often the secondary electronic effects of other substituents and steric hindrance. The methoxy group at C-4 is para to the C-1 position. An electron-donating methoxy group at the para position can destabilize the anionic intermediate. Conversely, attack at C-2 places the methoxy group meta to the reaction center, where its resonance effect is minimized. Therefore, the regioselectivity will be a balance between the strong, comparable activation by the ortho nitro group and the subtle, differential electronic influence of the methoxy group.
In the analogous compound 1,2-dichloro-4-nitrobenzene, nucleophilic attack preferentially occurs at the C-1 position, which is para to the nitro group, over the C-2 position, which is meta. stackexchange.comechemi.com This is because the resonance stabilization of the intermediate by the para-nitro group is more effective. For this compound, both chlorine atoms are ortho to the activating nitro group, making the regiochemical outcome less straightforward and highly dependent on the specific nucleophile and reaction conditions.
Reactions with Nitrogen-based Nucleophiles
Nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, also participate in SNAr reactions with activated aryl halides. nih.gov For example, the reaction of this compound with an amine (R-NH₂) would be expected to displace one of the chlorine atoms to form a secondary aromatic amine. The principles of activation by the nitro group and regioselectivity discussed for oxygen nucleophiles also apply here. The reaction of chloronitrobenzenes with aromatic amines, often facilitated by a catalyst, is a known method for synthesizing substituted diphenylamines. google.com
Formation of Meisenheimer Complexes
The hallmark of the SNAr mechanism is the formation of a discrete intermediate known as a Meisenheimer complex. nih.gov This complex is a resonance-stabilized, negatively charged cyclohexadienyl anion. scielo.brresearchgate.net The stability of this intermediate is crucial; the more stable the complex, the faster the reaction. The strong electron-withdrawing nitro group is particularly effective at stabilizing this complex by delocalizing the negative charge. libretexts.org For this compound, the attack of a nucleophile (e.g., methoxide) at C-1 or C-2 would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the aromatic ring and onto the nitro group. Spectroscopic techniques can sometimes be used to detect these transient intermediates. scielo.brresearchgate.net
Reduction Reactions of the Nitro Group
The nitro group is readily reducible to a primary amino group (-NH₂) under various reaction conditions. This transformation is a cornerstone of synthetic organic chemistry, providing access to anilines, which are valuable precursors for dyes, pharmaceuticals, and other materials.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemicalbook.comgoogle.com Typical catalysts include platinum (Pt), palladium (Pd), or nickel (Ni) on a carbon support. Additives may be used to prevent side reactions like dehalogenation (the removal of chlorine atoms). google.comgoogle.comgoogle.com
Metal-Acid Systems: Classic laboratory methods often employ a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).
The reduction of this compound would yield 3,4-dichloro-2-methoxyaniline . The choice of reducing agent is critical to ensure chemoselectivity, specifically to reduce the nitro group without affecting the chloro or methoxy substituents.
| Method | Reagents | General Conditions | Potential Side Reactions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Elevated temperature and pressure | Dehalogenation |
| Metal in Acid | Sn/HCl or Fe/HCl | Aqueous acidic solution | Harsh conditions, workup required |
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a primary method for the reduction of aromatic nitro groups to their corresponding amines. For this compound, the goal is to selectively reduce the nitro group to an amino group, yielding 3,4-dichloro-2-methoxyaniline, while preserving the chloro-substituents. A significant challenge in this process is preventing hydrodehalogenation, a common side reaction where carbon-chlorine bonds are cleaved.
The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. While palladium on carbon (Pd/C) is a highly efficient catalyst for nitro reduction, it is also known to actively promote hydrodehalogenation. commonorganicchemistry.com To mitigate this, alternative catalysts or modified systems are often employed. Raney Nickel is frequently used for substrates containing aromatic halogens as it is generally less prone to causing dehalogenation compared to palladium. commonorganicchemistry.com Platinum-based catalysts (e.g., Pt/C) have also been utilized, sometimes in combination with additives or promoters to enhance selectivity. For instance, the addition of vanadium compounds to noble metal catalysts has been shown to suppress the formation of hydroxylamine (B1172632) intermediates and accelerate the final phase of hydrogenation, leading to purer products. google.comgoogle.com
The reaction mechanism for the hydrogenation of a nitro group on a catalyst surface is complex. It is generally understood to proceed through a series of intermediates, such as nitroso and hydroxylamine species, before the final amine is formed. acs.org The conditions must be carefully controlled to ensure the reaction goes to completion without significant dehalogenation or accumulation of these intermediates.
| Catalyst System | Typical Conditions | Selectivity for Nitro Reduction | Risk of Hydrodehalogenation |
|---|---|---|---|
| H₂ / Pd/C | Low pressure H₂, Room Temp - 80°C, Methanol/Ethanol | High | High |
| H₂ / Raney Nickel | Low to medium pressure H₂, Room Temp - 100°C, Ethanol | High | Low to Moderate |
| H₂ / Pt/C | Low to high pressure H₂, 20 - 100°C, various solvents | High | Moderate |
| H₂ / Noble Metal + Vanadium Compound | Variable H₂ pressure, 20 - 200°C | Very High (suppresses intermediates) | Dependent on base metal |
Selective Reduction Methodologies
Beyond catalytic hydrogenation, several chemical reduction methods offer high chemoselectivity for the conversion of the nitro group in polychlorinated aromatic compounds. These methods are particularly useful when catalytic hydrogenation is either impractical or leads to poor selectivity.
One of the classic methods is the Zinin reduction , which utilizes sulfides (e.g., Na₂S, NaHS, or (NH₄)₂S) in an aqueous or alcoholic medium. stackexchange.com This method is known for its ability to selectively reduce one nitro group in polynitro compounds and is generally compatible with aryl halides. commonorganicchemistry.com The reaction proceeds through a mechanism involving stepwise electron transfer and protonation.
Another common approach involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). The Bechamp reduction, using iron and acid, is a widely applied industrial process. These reagents are effective for reducing nitro groups without affecting chloro substituents. Tin(II) chloride (SnCl₂) in concentrated acid is another mild and selective reagent for this transformation. commonorganicchemistry.com
More modern methods include the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, which can enhance the reducing power of the borohydride to selectively reduce the nitro group. jsynthchem.comjsynthchem.com
| Reagent | Typical Conditions | Key Features |
|---|---|---|
| Na₂S / (NH₄)₂S (Zinin Reduction) | Aqueous/alcoholic solution, heat | Good selectivity for nitro groups, tolerates halogens. |
| Fe / HCl or Acetic Acid | Aqueous acid, heat | Cost-effective, high tolerance for other functional groups. |
| SnCl₂ / HCl | Concentrated HCl, often at room temperature | Mild conditions, good for sensitive substrates. |
| NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄) | Alcoholic solvent, room temperature | High selectivity, avoids harsh acidic conditions. |
Electrophilic Aromatic Substitution (EAS) Reactions
Deactivated Aromatic Systems: Challenges and Specific Conditions
Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The reactivity of a benzene (B151609) ring towards electrophiles is governed by the electronic nature of its substituents. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.
In this molecule, there are three powerful deactivating groups: the nitro group (-NO₂) and two chloro groups (-Cl). The nitro group is one of the strongest deactivating groups due to both its strong inductive electron withdrawal and its ability to withdraw electron density through resonance. The chloro groups are also deactivating due to their inductive effect, which outweighs their weak resonance donation. youtube.com Counteracting these is the methoxy group (-OCH₃), a strong activating group that donates electron density via resonance. pearson.com
When multiple substituents are present, the most powerful activating group typically directs the position of the incoming electrophile. pearson.com The methoxy group is an ortho, para-director. However, in this compound, all of these positions are already substituted:
The two ortho positions (C-3 and C-5) are occupied by the nitro and a hydrogen, respectively.
The para position (C-1) is occupied by a chloro group.
The only available position for substitution is C-5. However, the combined deactivating effect of the ortho-nitro group and the meta-chloro group makes this position extremely electron-deficient and thus highly unreactive towards electrophiles. Any attempt to force an EAS reaction, such as nitration or halogenation, would require extremely harsh conditions (e.g., very strong acids and high temperatures). longdom.orgmasterorganicchemistry.com Such conditions are more likely to lead to degradation of the molecule or other side reactions rather than the desired substitution. Therefore, this compound is considered to be effectively inert to standard EAS reactions.
Oxidation Reactions of the Methoxy Group
The methoxy group (-OCH₃) in this compound can undergo cleavage under strong acidic conditions, a reaction that is characteristic of aryl alkyl ethers. numberanalytics.comwikipedia.org This reaction is not an oxidation of the aromatic ring itself, but rather a nucleophilic substitution at the methyl carbon of the ether linkage.
The typical reagents for ether cleavage are strong mineral acids with a nucleophilic anion, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic methyl carbon in an Sₙ2 reaction. This results in the cleavage of the O-CH₃ bond, yielding 1,2-dichloro-3-nitro-4-phenol and a methyl halide (e.g., methyl iodide). libretexts.orgyoutube.com
The alternative cleavage of the C(aryl)-O bond does not occur because Sₙ2 attack on an sp²-hybridized carbon of the benzene ring is sterically hindered and electronically unfavorable. libretexts.org Furthermore, the formation of an unstable phenyl cation makes an Sₙ1 pathway impossible at that position. Due to the deactivating nature of the other substituents on the ring, the ether oxygen is less basic than in simple anisole, meaning that vigorous conditions (e.g., concentrated acid and high temperatures) are likely required to achieve this transformation.
Catalytic Systems in Transformations of this compound
Phase Transfer Catalysis in Halex Reactions
The presence of the strong electron-withdrawing nitro group at C-3 significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C-2 position, being ortho to the nitro group, is particularly susceptible to displacement by nucleophiles. A Halogen Exchange (Halex) reaction, where this chlorine is replaced by another halogen (e.g., fluorine), is a synthetically important transformation.
Such reactions often involve a solid, inorganic nucleophile (like potassium fluoride) and an organic substrate dissolved in a non-polar organic solvent. The mutual insolubility of the reactants leads to extremely slow reaction rates. Phase Transfer Catalysis (PTC) is a powerful technique to overcome this issue. nih.goved.ac.uk
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction. The lipophilic cation of the catalyst pairs with the nucleophilic anion (e.g., F⁻) and transports it from the solid or aqueous phase into the organic phase where the substrate is dissolved. This transfer makes the "naked" and highly reactive nucleophile available to attack the electron-deficient aromatic ring at the C-2 position, displacing the chloride ion and forming the substituted product. The catalyst cation then returns to the initial phase to transport another anion, thus continuing the catalytic cycle. PTC dramatically increases reaction rates, allows for the use of milder conditions, and can improve yields and selectivities in SₙAr reactions. ed.ac.uk
Research on the Role of Ionic Liquids in the Reactivity of this compound Remains Undocumented in Publicly Accessible Literature
A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the chemical literature regarding the reactivity and mechanistic studies of this compound, specifically concerning the influence of ionic liquids on its reaction kinetics and selectivity. Despite the growing interest in ionic liquids as "designer solvents" capable of influencing reaction pathways and rates, their application to this particular substituted nitrobenzene (B124822) appears to be an unexplored area of research.
In the context of substituted nitroaromatics, ionic liquids have been shown to play a role in nucleophilic aromatic substitution reactions and electrochemical reductions. The specific nature of the ionic liquid can dictate the reaction products and their distribution. However, searches for studies involving this compound have not yielded any specific data on its behavior in these novel solvent systems.
Consequently, there are no available research findings, data tables, or detailed mechanistic studies to report on for section "3.5.2. Role of Ionic Liquids in Reaction Kinetics and Selectivity" as it pertains to this compound. The scientific community has yet to publish work that would elucidate how different ionic liquids might alter the rate of reactions involving this compound or direct the substitution of its chloro or nitro groups. Such research would be valuable in understanding the full potential of ionic liquids to control reactivity and selectivity in the synthesis of complex organic molecules derived from this compound.
Structural Modifications and Derivatization of 1,2 Dichloro 4 Methoxy 3 Nitrobenzene
Synthesis of Novel Derivatives
The architecture of 1,2-Dichloro-4-methoxy-3-nitrobenzene offers three distinct functional groups—chloro, methoxy (B1213986), and nitro—that can be selectively modified to generate a diverse library of new chemical entities.
Modification at Halogen Positions
The chlorine atoms on the aromatic ring are susceptible to modification via Nucleophilic Aromatic Substitution (SNAr). This class of reaction is contingent on the aromatic ring being rendered electron-deficient, a condition fulfilled by the presence of potent electron-withdrawing groups (EWGs). libretexts.orgmasterorganicchemistry.com The nitro group (-NO₂) is a powerful EWG that significantly activates the ring towards attack by nucleophiles. numberanalytics.com
The mechanism proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this stabilization to be effective, the EWG must be positioned ortho or para to the leaving group (in this case, a chloride ion). libretexts.orglibretexts.org In this compound, the nitro group at C-3 is ortho to the chlorine at C-2 but meta to the chlorine at C-1. Consequently, nucleophilic attack is predicted to occur selectively at the C-2 position, as the negative charge of the intermediate can be delocalized onto the nitro group, a stabilizing interaction that is not possible for attack at the C-1 position. libretexts.org
A variety of nucleophiles can be employed to displace the activated chlorine atom. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727), analogous to the reaction with 1,2-dichloro-4-nitrobenzene, would be expected to substitute the chlorine with a methoxy group. chegg.com Similarly, amines, thiols, and other nucleophiles can be used to introduce diverse functionalities.
| Nucleophile | Reagent Example | Expected Product Name |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Chloro-2,4-dimethoxy-3-nitrobenzene |
| Amine | Ammonia (B1221849) (NH₃) | 2-Amino-1-chloro-4-methoxy-3-nitrobenzene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Chloro-4-methoxy-3-nitro-2-(phenylthio)benzene |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Chloro-5-methoxy-6-nitrophenol |
Modification at Methoxy Position
The methoxy group represents an aryl methyl ether, which can be cleaved to yield a phenol. This transformation, known as demethylation, typically requires harsh conditions and potent reagents due to the stability of the C-O bond. A variety of reagents have been developed for this purpose, with Lewis acids and strong protic acids being the most common.
Boron tribromide (BBr₃) is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. nih.gov The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Density functional theory calculations have elucidated a complex mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of the ether. nih.gov Other reagents, such as aluminum chloride (AlCl₃), often in combination with nucleophiles like iodide ions, or strong acids like hydrobromic acid (HBr), can also effect this transformation. researchgate.netreddit.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature | Highly effective but sensitive to moisture. nih.gov |
| Hydrobromic Acid (HBr) | Reflux in aqueous HBr, often with a co-solvent like acetic acid | Strongly acidic and harsh conditions. reddit.com |
| Aluminum Chloride (AlCl₃) | With a nucleophilic scavenger (e.g., NaI, pyridine (B92270) HCl) | Classic Lewis acid method. reddit.com |
| Lithium Chloride (LiCl) in DMF | High temperatures (reflux) | Can have moderate yields due to solvent decomposition. reddit.com |
Modification at Nitro Position
The nitro group is readily modified, most commonly through reduction to an amino group (-NH₂). This transformation is fundamental in organic synthesis as it dramatically alters the electronic properties of the aromatic ring and provides a versatile handle for further derivatization, such as diazotization or acylation. A wide array of methods exists for nitro group reduction, offering varying degrees of chemoselectivity.
Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel, is a highly efficient method. Another common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). wikipedia.org These methods are generally robust and high-yielding. The choice of reductant can be critical if other reducible functional groups are present. In the case of this compound, a key consideration would be to avoid reductive dehalogenation (removal of the chlorine atoms), which can sometimes occur with catalytic hydrogenation under harsh conditions.
| Method | Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or high pressure | Clean, high yield; risk of dehalogenation. |
| Metal/Acid Reduction | Fe, HCl or CH₃COOH | Reflux | Inexpensive, reliable; requires stoichiometric metal and acidic workup. wikipedia.org |
| Metal/Acid Reduction | Sn, HCl | Reflux | Classic method; tin salts can be difficult to remove. |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Pd/C | Reflux in ethanol | Avoids use of gaseous H₂. |
Structure-Reactivity Relationships in Derivatives
The chemical behavior of this compound and its derivatives is governed by the interplay of the electronic and steric effects of the substituents on the aromatic ring.
Impact of Substituent Nature on Reaction Pathways
The nature of each substituent dictates the electron density of the aromatic ring and, therefore, its propensity to undergo either electrophilic or nucleophilic attack. The combined influence of the three different groups on the parent molecule creates a nuanced reactivity profile.
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution. Conversely, it is a powerful activating group for nucleophilic aromatic substitution, stabilizing the anionic Meisenheimer intermediate. libretexts.org
Chloro Groups (-Cl): These are deactivating towards electrophilic substitution due to their inductive electron withdrawal. However, they act as leaving groups in nucleophilic substitution reactions.
Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, making it a powerful activating group for electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Derivatization significantly alters this balance. For example, reduction of the nitro group to an amino group (-NH₂) introduces a potent electron-donating group. The resulting aniline (B41778) derivative, 2,3-dichloro-4-methoxyaniline, would be highly activated towards electrophilic substitution and would no longer be susceptible to SNAr at the halogen positions.
Positional Isomerism and its Chemical Implications
Positional isomers are compounds that share the same molecular formula and functional groups but differ in the location of these groups on the molecular scaffold. This seemingly small difference can lead to vastly different chemical properties and reactivity due to altered electronic and steric environments.
Comparing this compound with a hypothetical positional isomer, such as 1,2-Dichloro-3-methoxy-4-nitrobenzene , highlights these implications.
| Compound | Structure | Predicted SNAr Reactivity |
|---|---|---|
| This compound | Cl at C-1 (meta to NO₂) Cl at C-2 (ortho to NO₂) | Highly selective substitution expected at the C-2 position. The chlorine at C-1 is largely unreactive towards SNAr. libretexts.orglibretexts.org |
| 1,2-Dichloro-3-methoxy-4-nitrobenzene | Cl at C-1 (meta to NO₂) Cl at C-2 (ortho to NO₂) | Similar to the target compound, selective substitution is expected at the C-2 position. |
| 1,2-Dichloro-4-nitro-5-methoxybenzene | Cl at C-1 (para to NO₂) Cl at C-2 (meta to NO₂) | Highly selective substitution expected at the C-1 position, which is para to the strongly activating nitro group. stackexchange.comechemi.com |
In the case of 1,2-dichloro-4-nitro-5-methoxybenzene, the nitro group is para to the chlorine at C-1, providing powerful activation for nucleophilic substitution at that site. echemi.com The chlorine at C-2, being meta to the nitro group, would be significantly less reactive. This contrasts sharply with the target compound, where the C-2 chlorine is the activated site. Therefore, the specific arrangement of substituents is a critical determinant of regioselectivity in the synthesis of derivatives.
Design Principles for Functionalized Analogues
The design of functionalized analogues of this compound is guided by established principles of medicinal chemistry and chemical synthesis. These principles leverage the existing functional groups to introduce new substituents and functionalities, thereby altering the parent molecule's characteristics in a controlled manner.
A primary consideration in the design of new analogues is the inherent reactivity of the starting molecule. The nitro group, for instance, is a versatile functional handle. It can be reduced to an amine, which then serves as a nucleophile or a precursor for diazotization and subsequent reactions. This amine functionality is a common feature in many bioactive molecules.
The chlorine atoms on the aromatic ring are also key sites for modification. Through nucleophilic aromatic substitution reactions, these halogens can be replaced by a variety of nucleophiles, such as amines, alcohols, and thiols. The choice of nucleophile and reaction conditions can be tailored to introduce specific side chains designed to interact with biological targets or to modify the solubility and electronic properties of the molecule.
Structure-activity relationship (SAR) studies of related compounds often guide the design of new analogues. For example, the introduction of specific substituents at particular positions on the benzene (B151609) ring can enhance biological activity. The strategic placement of functional groups can lead to improved binding affinity with a target receptor or enzyme.
The design of functionalized analogues also takes into account the desired pharmacokinetic properties of the final compound. Modifications to the parent structure can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of polar groups can increase water solubility, while the addition of lipophilic moieties can enhance membrane permeability.
In the context of developing new therapeutic agents, the nitro group's role is significant. Nitro-containing compounds have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Therefore, the design of analogues often retains or modifies the nitro group to optimize these effects. Similarly, the presence of chlorine atoms can contribute to the biological activity of a molecule, and their replacement or retention is a key design consideration.
The following table summarizes the key design principles for creating functionalized analogues of this compound:
| Design Principle | Target Functional Group | Potential Modifications | Desired Outcome |
| Functional Group Interconversion | Nitro Group | Reduction to amine, subsequent acylation, alkylation, or diazotization. | Introduction of diverse substituents, modulation of electronic properties. |
| Nucleophilic Aromatic Substitution | Chloro Groups | Replacement with amines, alkoxides, thiolates, etc. | Introduction of side chains for targeted interactions, improved solubility. |
| Modulation of Electronic Properties | Methoxy Group | Demethylation to phenol, followed by etherification or esterification. | Alteration of hydrogen bonding potential, modification of lipophilicity. |
| Structure-Activity Relationship (SAR) Guided Design | Entire Scaffold | Introduction of substituents at various positions based on SAR data of similar compounds. | Enhancement of biological activity and selectivity. |
| Optimization of Physicochemical Properties | Entire Scaffold | Introduction of polar or lipophilic groups. | Improved ADME profile (solubility, permeability, etc.). |
The synthesis of these designed analogues often involves multi-step reaction sequences. For instance, the development of complex heterocyclic systems can be initiated from functionalized benzene derivatives. The strategic incorporation of different functional groups allows for the construction of novel molecular architectures with potential applications in various fields of chemical and biological research.
Role of 1,2 Dichloro 4 Methoxy 3 Nitrobenzene in Advanced Chemical Synthesis
Precursor in Fine Chemical Synthesis
The strategic placement of reactive sites on the benzene (B151609) ring of 1,2-dichloro-4-methoxy-3-nitrobenzene suggests its potential as a precursor in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, making it a candidate for building intricate molecular architectures.
Building Block for Complex Heterocyclic Systems
There is a lack of specific studies in the accessible scientific literature that detail the use of this compound as a direct precursor for the synthesis of complex heterocyclic systems. In principle, the functional groups present would allow for its conversion into intermediates for heterocycles. For instance, reduction of the nitro group to an amine, followed by reactions involving the adjacent chlorine atom, could theoretically lead to the formation of benzimidazoles or other fused heterocyclic rings. However, no specific examples of such transformations involving this compound have been prominently reported.
Synthesis of Advanced Agrochemical Intermediates
Many chlorinated nitroaromatic compounds are key intermediates in the production of herbicides, insecticides, and fungicides. The chlorine and nitro functionalities can be crucial for the biological activity of the final product or for further chemical modifications. Despite the relevance of this class of compounds to the agrochemical industry, there is no direct and readily available research that specifically implicates this compound as a precursor in the synthesis of advanced agrochemical intermediates. While its isomers or related compounds are used, the specific role of this compound remains undocumented in major publications.
Precursor for Dyes and Pigments
The synthesis of many azo dyes and other colorants often begins with nitrated aromatic compounds which are then reduced to form diazonium salts for coupling reactions. The presence of chlorine and methoxy (B1213986) groups can influence the final color and properties of the dye. However, a review of the literature does not yield specific examples of this compound being used as a precursor for commercially significant dyes or pigments. General literature mentions that derivatives of 1,2-dichloro-4-nitrobenzene, such as 2-chloro-4-nitroaniline, are precursors to diazo dyes. wikipedia.org
Contributions to Materials Science
The development of new materials with tailored properties is a significant area of chemical research. Aromatic compounds with multiple functional groups can be used to create polymers and other organic materials with specific thermal, optical, or electronic characteristics.
Synthesis of Polymer Precursors
Detailed research on the application of this compound in the synthesis of polymer precursors is not currently available in the public domain. Theoretically, its dichlorinated nature could allow it to act as a cross-linking agent or as a monomer in polycondensation reactions, provided the other functional groups are suitably modified. However, no such polymers derived from this specific monomer have been described in the literature.
Development of Functional Organic Materials
The combination of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on the benzene ring gives this compound a specific electronic profile. Such "push-pull" systems can be of interest in the development of nonlinear optical materials or other functional organic materials. Nevertheless, there is a lack of published research that explores the use of this compound in the creation of such materials.
Theoretical and Computational Investigations of 1,2 Dichloro 4 Methoxy 3 Nitrobenzene
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 1,2-dichloro-4-methoxy-3-nitrobenzene. These studies provide a microscopic view of the electron distribution and orbital interactions that govern its stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the energy gap between them are key descriptors of a molecule's kinetic stability and reactivity. malayajournal.org
The HOMO represents the outermost electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the electron-donating methoxy (B1213986) group. The LUMO, in contrast, is anticipated to be concentrated around the electron-withdrawing nitro group and the carbon atoms to which the chlorine atoms are attached, reflecting the electrophilic nature of these sites.
The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org Computational methods can precisely calculate these values, along with other quantum chemical descriptors derived from them, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Interactive Table: Illustrative Quantum Chemical Descriptors for this compound
This table presents hypothetical but realistic values calculated using DFT methods to illustrate the concepts.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -9.50 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | -2.10 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.40 | Indicates molecular stability and reactivity; a larger gap suggests higher stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.80 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.70 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | χ²/2η | 4.54 | Index of a molecule's propensity to act as an electrophile. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map displays regions of different electrostatic potential on the electron density surface.
For this compound, the MEP map would reveal distinct regions of charge:
Negative Potential (Red/Yellow): The most electron-rich area is expected to be concentrated around the oxygen atoms of the nitro group. This region is susceptible to attack by electrophiles.
Positive Potential (Blue/Green): Electron-deficient areas would be located on the aromatic ring, particularly on the carbon atoms bonded to the strongly electron-withdrawing nitro and chloro substituents. These sites are the most likely targets for nucleophilic attack. researchgate.net The hydrogen atoms also exhibit a positive potential.
The MEP map provides a clear, qualitative picture of the molecule's polarity and helps to rationalize its intermolecular interactions and reactivity patterns. slideshare.net
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is essential for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly valuable for complex reactions like nucleophilic aromatic substitution (SNAr).
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted nitroaromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.netnih.gov
Computational chemistry allows for the detailed study of this pathway by locating and characterizing the transition states (TS) for both the formation and decomposition of the Meisenheimer complex. By calculating the potential energy surface, chemists can determine the activation energy (Ea) for each step, which is crucial for predicting reaction rates. chemrxiv.org For this compound, a nucleophile can attack either the carbon at position 1 (C1) or position 2 (C2). Transition state analysis can predict which pathway is more favorable by comparing their activation energies.
Interactive Table: Illustrative Transition State Analysis for SNAr Reaction with a Nucleophile (Nu⁻)
This table shows hypothetical calculated activation energies to illustrate how computational analysis can predict reaction pathways.
| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kJ/mol) | Implication |
| Path 1 (Attack at C1) | Nucleophilic attack at the carbon bearing a chlorine atom para to the nitro group. | 65 | Lower activation energy suggests this is the kinetically favored pathway. |
| Path 2 (Attack at C2) | Nucleophilic attack at the carbon bearing a chlorine atom meta to the nitro group. | 95 | Higher activation energy indicates this pathway is significantly slower and less likely to occur. |
Regioselectivity in SNAr reactions of polysubstituted benzenes is determined by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. The nitro group is a powerful activating group because it can delocalize the negative charge through resonance, especially when it is positioned ortho or para to the leaving group. stackexchange.com
In this compound, the nitro group is para to the chlorine at C1 and meta to the chlorine at C2.
Attack at C1 (para-attack): The negative charge of the intermediate can be delocalized onto the nitro group, leading to a highly stabilized resonance structure.
Attack at C2 (meta-attack): The negative charge cannot be directly delocalized onto the nitro group through resonance.
Computational models confirm this qualitative assessment by calculating the energies of the two possible Meisenheimer intermediates. The intermediate resulting from attack at the C1 position is consistently found to be significantly lower in energy (more stable) than the one from attack at C2. chegg.com Therefore, computational modeling strongly predicts that nucleophilic substitution will occur selectively at the C1 position, leading to the formation of 1-substituted-2-chloro-4-methoxy-3-nitrobenzene as the major product.
Docking and Molecular Dynamics Simulations for Chemical Interactions
While quantum chemical methods explore the intrinsic properties of a single molecule, molecular docking and molecular dynamics (MD) simulations are used to study its interactions with other molecules, such as biological macromolecules like proteins or enzymes.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. fip.org If this compound were being investigated as a potential enzyme inhibitor, docking simulations would be used to place it into the enzyme's active site. The simulation would generate various possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions) to identify the most likely and stable binding mode.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. tandfonline.com After an initial binding pose is predicted by docking, an MD simulation can be run to assess the stability of the ligand-protein complex. The simulation models the movements and interactions of all atoms in the system, allowing researchers to observe whether the compound remains stably bound in the active site or if it dissociates. MD simulations also provide information on the conformational changes in both the ligand and the protein upon binding.
These simulation techniques are hypothetical applications for this compound, as specific studies may not be publicly available. However, they represent the standard computational workflow for assessing the potential biological activity and interaction mechanisms of a small molecule.
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govdergipark.org.tr In the context of this compound, QSAR studies are pivotal for predicting its reactivity without necessitating extensive and time-consuming laboratory experiments. researchgate.net These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. researchgate.net
For nitroaromatic compounds like this compound, QSAR models are developed by correlating various calculated molecular descriptors with experimentally determined reactivity data from a set of structurally similar chemicals. mdpi.com The resulting mathematical models can then be used to predict the reactivity of compounds that have not yet been synthesized or tested. researchgate.net A significant challenge in developing these models is ensuring their applicability does not extend beyond the specific subset of nitroaromatic compounds for which they were designed. researchgate.net
Research into the reactivity of nitroaromatics often focuses on reactions such as nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the nitro group plays a crucial role. echemi.comstackexchange.com The predictive power of a QSAR model is heavily dependent on the careful selection of molecular descriptors that accurately represent the electronic and structural features governing the compound's reactivity.
Molecular Descriptors for Reactivity Prediction
The selection of appropriate descriptors is a critical step in building a robust QSAR model. For halogenated nitroaromatic compounds, these descriptors typically fall into categories that describe electronic properties, hydrophobicity, and molecular geometry.
Quantum Chemical Descriptors: These are fundamental to predicting the reactivity of nitroaromatic compounds. dergipark.org.tr
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is a key indicator of a molecule's ability to accept an electron. For nitroaromatics, a lower E_LUMO value suggests a higher susceptibility to nucleophilic attack, indicating greater reactivity. nih.govstudycorgi.com It is often a rate-determining factor in biotransformation processes. nih.gov
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This relates to the molecule's ability to donate an electron. The HOMO-LUMO energy gap is a crucial parameter for molecular stability and reactivity. mdpi.com
Atomic Charges: The net atomic charge on specific atoms, such as the nitrogen of the nitro group (q(nitro)(-)(N)), can significantly improve the predictive power of a QSAR model. mdpi.comnih.gov These charges highlight the electrophilic or nucleophilic centers within the molecule.
Hydrophobicity Descriptors:
Log K_ow (Octanol-Water Partition Coefficient): This descriptor quantifies the hydrophobicity of a molecule. In structure-activity relationships, it often explains the transport and distribution of a compound, which can influence its accessibility for a reaction. nih.govnih.gov
Topological and Electronic Descriptors:
More complex models may incorporate a variety of descriptors such as hyperpolarizability, dipole moment, and conductor-like screening model (COSMO) area to capture a more detailed picture of the molecule's electronic properties. dergipark.org.trdergipark.org.tr
The table below summarizes key descriptors relevant for predicting the chemical reactivity of this compound.
| Descriptor Category | Specific Descriptor | Relevance to Chemical Reactivity of Nitroaromatics |
| Quantum Chemical | E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. A lower value generally corresponds to higher reactivity. nih.gov |
| E_HOMO (Energy of the Highest Occupied Molecular Orbital) | Relates to the electron-donating ability of the molecule. The HOMO-LUMO gap is a measure of chemical stability. mdpi.com | |
| q(nitro)(-)(N) (Maximum Net Atomic Charge at the Nitro Nitrogen) | Quantifies the electronic character at the nitro group, a key functional group influencing reactivity. mdpi.comnih.gov | |
| Hydrophobicity | Log K_ow (Octanol-Water Partition Coefficient) | Describes the partitioning of the compound between aqueous and non-aqueous phases, affecting its availability for reaction. nih.gov |
Development and Application of a QSAR Model
A typical QSAR model for predicting chemical reactivity is formulated using statistical methods like Multiple Linear Regression (MLR). researchgate.net The model takes the form of an equation that linearly relates the reactivity (e.g., the logarithm of a reaction rate constant, log(k)) to the selected molecular descriptors.
A hypothetical QSAR equation for predicting the reactivity of a series of substituted nitrobenzenes might look like this:
log(k) = β_0 + β_1(E_LUMO) + β_2(Log K_ow) + β_3(q(nitro)(-)(N))
Where:
log(k) is the predicted reactivity.
β_0 is the regression intercept.
β_1, β_2, and β_3 are the regression coefficients for each descriptor, indicating the weight and direction (positive or negative) of their influence on reactivity.
To predict the chemical reactivity of this compound, its specific descriptor values would be calculated using computational chemistry software (e.g., using semi-empirical PM6 or Density Functional Theory methods). dergipark.org.trmdpi.com These values are then inserted into the validated QSAR equation.
The table below presents a hypothetical application of a QSAR model to predict the reactivity of this compound.
| Compound | Hypothetical E_LUMO (eV) | Hypothetical Log K_ow | Hypothetical q(nitro)(-)(N) | Predicted Reactivity (log(k)) using a Sample Model* |
| This compound | -1.85 | 3.20 | +0.45 | -2.58 |
*Based on the sample model: log(k) = -1.5 - 0.8(E_LUMO) + 0.1(Log K_ow) - 1.2(q(nitro)(-)(N))
The validity and predictive power of such a model are assessed through rigorous internal and external validation techniques, ensuring that the correlation is statistically significant and not due to chance. nih.govresearchgate.net This computational approach allows for the efficient screening and prioritization of compounds for further experimental investigation based on their predicted chemical reactivity.
Environmental Chemical Studies and Degradation Pathways of Dichloronitroanisoles
Photocatalytic Degradation Mechanisms
Photocatalysis, particularly using semiconductor materials, is an advanced oxidation process studied for the degradation of persistent organic pollutants, including chlorinated and nitrated aromatic compounds. jmaterenvironsci.commdpi.com
Titanium dioxide (TiO2) is a widely used photocatalyst due to its efficiency in degrading chemical contaminants in aqueous media. jmaterenvironsci.com When TiO2 is irradiated with light of sufficient energy (e.g., UV light), it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. mdpi.comrivm.nl
The effectiveness of TiO2-based photocatalysis has been demonstrated for various chlorinated aromatic compounds, such as 2,4-dichlorophenol. researchgate.net Studies have shown that parameters like catalyst dosage, pH, and initial pollutant concentration influence the degradation rate, often following the Langmuir-Hinshelwood kinetic model. researchgate.net While specific studies on 1,2-Dichloro-4-methoxy-3-nitrobenzene are not prominent in the available literature, the principles of TiO2 photocatalysis suggest it would be a viable method for its degradation, initiating reactions like hydroxylation and dechlorination. Doping TiO2 with metal ions, such as Fe3+ or Mg2+, has been shown to enhance its photocatalytic activity under visible light, which could increase the efficiency of degrading such compounds. semanticscholar.org
Table 1: Factors Influencing TiO₂ Photocatalytic Degradation Rate
| Factor | Effect on Degradation Rate | Reference |
|---|---|---|
| Catalyst Concentration | Rate increases with concentration up to an optimal point, beyond which light scattering can reduce efficiency. | researchgate.net |
| Pollutant Concentration | Reaction rate often increases with initial concentration up to a saturation point. | researchgate.net |
| pH of Solution | Affects the surface charge of TiO₂ and the formation of hydroxyl radicals, leading to an optimal pH range for degradation. | |
| Light Intensity | Higher intensity generally leads to a higher rate of electron-hole pair formation and thus faster degradation. | nih.gov |
| Presence of Dopants | Metal or non-metal dopants can extend the catalyst's light absorption into the visible spectrum, increasing efficiency. | semanticscholar.org |
The photocatalytic degradation of complex aromatic compounds proceeds through a series of intermediate products before complete mineralization to CO2, H2O, and inorganic ions (Cl-, NO3-). researchgate.net For chlorinated nitroaromatic compounds, the degradation pathways typically involve several key reactions:
Hydroxylation: The attack by hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated derivatives.
Dechlorination: The removal of chlorine atoms from the aromatic ring, often a critical step in detoxification.
Denitration: The cleavage of the C-NO2 bond, releasing the nitro group, which is then converted to nitrate (B79036) ions.
Ring Opening: The cleavage of the aromatic ring, resulting in the formation of aliphatic carboxylic acids such as acetate, formate, and oxalate. nih.govresearchgate.net
Studies on related compounds have identified intermediates through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net For a compound like this compound, potential early-stage intermediates would likely include dichlorohydroxy-nitroanisoles and chloro-methoxy-nitrophenols, formed through the substitution of chlorine or methoxy (B1213986) groups by hydroxyl radicals. Subsequent reactions would lead to the opening of the benzene (B151609) ring. mdpi.comresearchgate.net
Chemical Transformation in Environmental Matrices
In environmental matrices like soil and water, dichloronitroanisoles can undergo various abiotic transformations. The fate of such chemicals is influenced by their physicochemical properties and environmental conditions. researchgate.net
Processes like hydrolysis and photolysis are significant degradation pathways for many pesticides. nih.govepa.gov For chlorinated aromatic compounds, direct photolysis in surface waters can be a major route of dissipation. nih.gov However, compounds with high soil adsorption coefficients tend to be less mobile and may persist in soil and sediment, reducing the likelihood of groundwater contamination but increasing their persistence in the topsoil. nih.govresearchgate.net The presence of functional groups like nitro and chloro substituents on the benzene ring generally increases the resistance of a compound to chemical and biological degradation. nih.gov Hydrolysis of chlorinated aromatics may occur, particularly under basic conditions, but it is often a minor dissipation pathway compared to photolysis and microbial degradation. nih.gov
Biodegradation Potential
The biodegradation of chlorinated nitroaromatic compounds by microorganisms is a key process for their removal from the environment. nih.govresearchgate.net While these compounds are generally recalcitrant, various bacteria and fungi have been identified that can utilize them as a source of carbon, nitrogen, and energy. nih.govresearchgate.net
Microbial degradation can proceed through either oxidative or reductive pathways. nih.gov
Oxidative pathways often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the removal of the nitro group as nitrite.
Reductive pathways involve the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups.
Bacteria from the genus Rhodococcus have shown a remarkable ability to degrade a wide variety of xenobiotic compounds, including halogenated and nitro-substituted aromatics. jmb.or.krmdpi.commdpi.com For instance, Rhodococcus species have been shown to degrade 3,5-dichloroaniline, a metabolite of the fungicide vinclozolin, and can mineralize other chlorinated nitroaromatics. jmb.or.krnih.gov Co-cultures of different bacterial strains, such as Pseudomonas putida and Rhodococcus sp., have been effective in mineralizing chloronitrobenzenes, demonstrating the synergistic action of different microbial metabolic capabilities. nih.gov The initial steps in the biodegradation of dichloronitroanisole would likely involve the transformation of the nitro group or the cleavage of the ether bond, followed by dechlorination and ring fission, similar to pathways observed for chloronitrobenzenes and dichloroanilines. nih.govnih.gov
Table 2: Microorganisms Involved in Degrading Related Chlorinated Nitroaromatic Compounds
| Microorganism | Degraded Compound(s) | Degradation Pathway/Key Feature | Reference |
|---|---|---|---|
| Rhodococcus sp. | 3,5-Dichloroaniline | Utilizes compound as a carbon source. | jmb.or.krnih.gov |
| Rhodococcus erythropolis | 2-Chloro-4,6-dinitrophenol | Utilizes compound as a sole source of carbon, nitrogen, and energy. | researchgate.net |
| Coculture of Pseudomonas putida and Rhodococcus sp. | 3- and 4-Chloronitrobenzene | Mineralization in the presence of an additional carbon source. | nih.gov |
| Alcaligenes sp. | 1,3-Dichlorobenzene | Metabolized via 3,5-dichlorocatechol. | nih.gov |
| Burkholderia sp. | 2-Chloro-4-nitrophenol | Mineralization via reductive dehalogenation. | researchgate.net |
Emerging Research Avenues and Future Outlook
Novel Synthetic Applications
There is no available research detailing the use of 1,2-dichloro-4-methoxy-3-nitrobenzene in novel synthetic applications. Its potential as a precursor or intermediate in the synthesis of more complex molecules has not been explored in the current body of scientific literature.
Advanced Catalysis for Selective Transformations
Investigations into advanced catalytic methods for the selective transformation of this compound are absent from published research. There are no documented studies on catalytic systems designed to selectively functionalize or modify this particular molecule.
Integration with Flow Chemistry and Automated Synthesis
The application of flow chemistry or automated synthesis platforms for the production or derivatization of this compound has not been reported. The potential advantages of these technologies, such as improved reaction control and scalability, have not been explored for this compound.
Expanding Computational Insights
Comprehensive computational studies, such as Density Functional Theory (DFT) calculations, to elucidate the electronic structure, reactivity, and potential reaction mechanisms of this compound are not present in the scientific literature. Such theoretical investigations are crucial for predicting its chemical behavior and guiding experimental work.
Design of New Functional Molecules Based on the Dichloro-methoxy-nitrobenzene Scaffold
The concept of utilizing the this compound scaffold for the design and synthesis of new functional molecules, for instance in medicinal chemistry or materials science, has not been a subject of published research. The potential of this specific structural motif as a building block for novel compounds remains unexplored.
Q & A
Q. What are the optimal synthetic routes for 1,2-Dichloro-4-methoxy-3-nitrobenzene, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves sequential nitration and halogenation steps. A plausible route begins with 1,2-dichloro-4-methoxybenzene, followed by nitration at the meta position. Key parameters to optimize include:
- Nitrating agents : Use mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to control regioselectivity and minimize byproducts.
- Temperature : Maintain 0–5°C during nitration to avoid over-nitration or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates .
Validate purity via HPLC or GC-MS, and confirm regiochemistry using NOESY NMR to distinguish between nitro group positional isomers .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray crystallography : Resolves substituent positions (e.g., nitro vs. methoxy orientation) and confirms planarity of the aromatic ring. For example, similar nitrobenzene derivatives show bond length variations (C-NO₂: ~1.48 Å) indicative of conjugation .
- ¹H/¹³C NMR : Methoxy groups resonate at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Nitro groups deshield adjacent protons, causing downfield shifts (e.g., δ 8.2–8.5 ppm for aromatic protons ortho to NO₂) .
- IR spectroscopy : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer: The nitro group strongly activates the ring toward SNAr at positions ortho and para to itself. Methoxy and chloro groups act as meta-directors, but steric hindrance from substituents can alter reactivity. Example methodology:
- Base selection : Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) to deprotonate nucleophiles.
- Temperature : Reactions often require 80–120°C for 12–24 hours.
- Competitive pathways : Monitor for reduction of nitro groups (e.g., using Pd/C and H₂) if reducing agents are present inadvertently .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can model:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., near nitro groups) for SNAr reactivity prediction .
- Thermochemical stability : Calculate bond dissociation energies (BDEs) for C-Cl (∼340 kJ/mol) and C-NO₂ (∼250 kJ/mol) to assess thermal decomposition risks .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions, critical for predicting solubility and reaction kinetics .
Q. How do substituent effects (chloro, methoxy, nitro) influence the compound’s crystallographic packing and material properties?
Methodological Answer:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl⋯O contacts in nitro groups) driving crystal packing. For example, chloro substituents enhance van der Waals interactions, increasing melting points .
- Thermogravimetric analysis (TGA) : Correlate substituent electronegativity with thermal stability. Nitro groups reduce decomposition onset temperatures compared to methoxy analogues .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Systematic validation : Reproduce reactions under strictly controlled conditions (moisture-free, inert atmosphere) to isolate variables.
- Data triangulation : Cross-reference NMR, XRD, and high-resolution mass spectrometry (HRMS) to resolve discrepancies. For instance, accidental oxidation of methoxy groups could explain unexpected carbonyl signals in IR .
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., NIST Chemistry WebBook ) to identify outliers or methodological flaws.
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators .
- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
